![molecular formula C17H18ClN B028097 5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine CAS No. 16036-79-6](/img/structure/B28097.png)
5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine
Overview
Description
“5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine” is a dibenzazepine derivative . It is used for the synthesis of many pain, anti-inflammatory, and psychopharmacological agents . The molecular formula is C17H18ClN .
Molecular Structure Analysis
The molecular structure of “5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine” consists of 17 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact mass is 305.0738049 g/mol .Physical And Chemical Properties Analysis
The molecular weight of “5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine” is 299.79 or 306.2 g/mol depending on the specific form of the compound. Other physical and chemical properties such as boiling point, vapor pressure, and solubility are not provided in the search results.Scientific Research Applications
Neurology Research
5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine is utilized as a reference standard in neurology research. It serves as a chemical foundation for developing compounds that can be used to study neurological pathways and disorders .
Pain Management
This compound is a precursor in synthesizing various agents for pain management. Its structure allows for modifications that can lead to the development of new analgesics, potentially offering alternative pain relief options .
Anti-inflammatory Treatments
In the field of anti-inflammatory research, 5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine is used to create derivatives that can be tested for their efficacy in reducing inflammation, which is a common symptom in many diseases .
Psychopharmacology
The dibenzazepine derivative is significant in psychopharmacology for synthesizing various psychopharmacological agents. These synthesized compounds can be used to explore treatments for psychiatric disorders .
Chemical Synthesis
5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine plays a role in chemical synthesis, particularly in the formation of complex organic compounds. It’s used as a building block in the synthesis of more intricate molecules that have diverse applications in medicinal chemistry .
Proteomics Research
As a product for proteomics research, this compound is used to understand protein interactions and functions. It can be a part of the process to identify potential targets for new drugs or to understand the molecular basis of diseases .
Mechanism of Action
Target of Action
It is a dibenzazepine derivative, which is often used for the synthesis of many pain, anti-inflammatory, and psychopharmacological agents .
Mode of Action
As a dibenzazepine derivative, it may interact with its targets to modulate their function, leading to its therapeutic effects .
Biochemical Pathways
Given its use in the synthesis of pain, anti-inflammatory, and psychopharmacological agents, it may influence pathways related to pain perception, inflammation, and neurological function .
Result of Action
As a dibenzazepine derivative used in the synthesis of various therapeutic agents, it may exert effects on pain perception, inflammation, and neurological function .
properties
IUPAC Name |
11-(3-chloropropyl)-5,6-dihydrobenzo[b][1]benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN/c18-12-5-13-19-16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)19/h1-4,6-9H,5,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMXGIZWHZIJPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301700 | |
Record name | 5-(3-chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine | |
CAS RN |
16036-79-6 | |
Record name | NSC145945 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(3-chloropropyl)-10,11-dihydro-5h-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40301700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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